molecular formula C13H13NO2 B13502354 Benzyl (1-ethynylcyclopropyl)carbamate

Benzyl (1-ethynylcyclopropyl)carbamate

Cat. No.: B13502354
M. Wt: 215.25 g/mol
InChI Key: JTEVGNXRBLFXQT-UHFFFAOYSA-N
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Description

Benzyl N-(1-ethynylcyclopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, an ethynyl group attached to a cyclopropyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-ethynylcyclopropyl)carbamate typically involves the reaction of benzyl chloroformate with 1-ethynylcyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of carbamates, including benzyl N-(1-ethynylcyclopropyl)carbamate, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-ethynylcyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl N-(1-oxocyclopropyl)carbamate.

    Reduction: Formation of benzyl N-(1-ethynylcyclopropyl)amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-ethynylcyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyl N-(1-ethynylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethynyl group may also participate in interactions with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the ethynyl and cyclopropyl groups, making it less sterically hindered and potentially less reactive.

    Ethyl N-(1-ethynylcyclopropyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, which may affect its reactivity and biological activity.

    Phenyl N-(1-ethynylcyclopropyl)carbamate: Contains a phenyl group instead of a benzyl group, which may influence its chemical properties and interactions.

Uniqueness

Benzyl N-(1-ethynylcyclopropyl)carbamate is unique due to the presence of both the ethynyl and cyclopropyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups with the carbamate moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

benzyl N-(1-ethynylcyclopropyl)carbamate

InChI

InChI=1S/C13H13NO2/c1-2-13(8-9-13)14-12(15)16-10-11-6-4-3-5-7-11/h1,3-7H,8-10H2,(H,14,15)

InChI Key

JTEVGNXRBLFXQT-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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